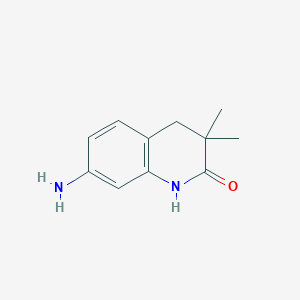

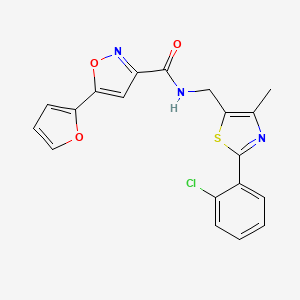

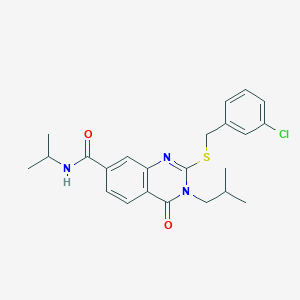

![molecular formula C18H15ClN2OS B2928733 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313374-91-3](/img/structure/B2928733.png)

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

Scientific Research Applications

Corrosion Inhibition

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have been studied for their application in corrosion inhibition. Research indicates that thiazole derivatives, such as those closely related to the mentioned compound, show effectiveness in preventing corrosion of steel, particularly in oil-well tubular steel in acidic environments. This is achieved through the adsorption of inhibitor molecules on the steel surface, following the Langmuir adsorption isotherm and acting as a mixed-type inhibitor (Yadav, Sharma, & Kumar, 2015).

Anticancer Activity

Compounds derived from thiazole, like the one , have been synthesized and evaluated for their potential anticancer activity. Research has demonstrated that such compounds exhibit promising activity against various cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The structure-activity relationship and the effect of different substitutions on thiazole in enhancing anticancer properties have been a focal point in these studies (Tiwari et al., 2017).

Solar Cell Enhancement

In the realm of renewable energy, particularly in the development of solar cells, derivatives of benzothiazole have been studied for their role in enhancing photovoltaic performance. Incremental increases in dimethyl sulfoxide in solutions containing these compounds have shown to improve domain structure and hole mobility in solar cell active layers, leading to an increase in power conversion efficiency (Chu et al., 2011).

properties

IUPAC Name |

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c1-11-7-8-13(9-12(11)2)16-10-23-18(20-16)21-17(22)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGHOTRESFJBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

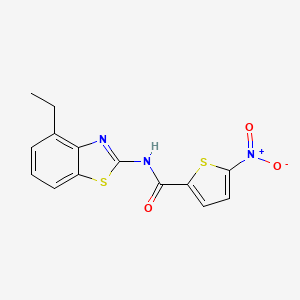

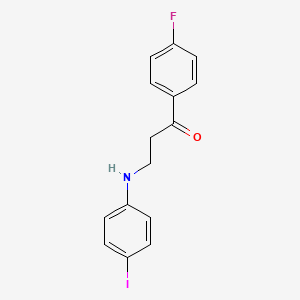

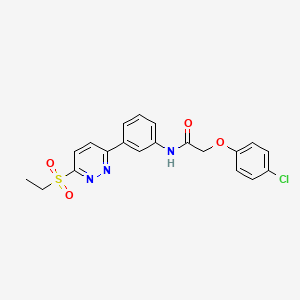

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)

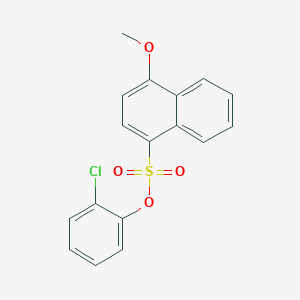

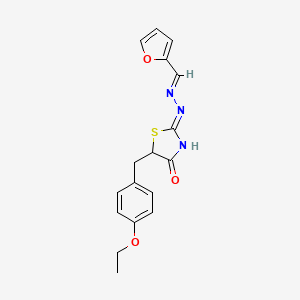

![7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2928670.png)

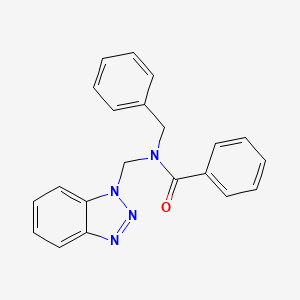

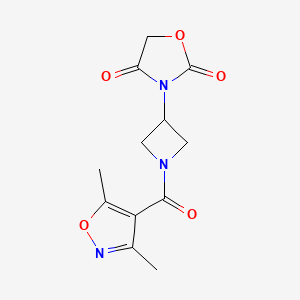

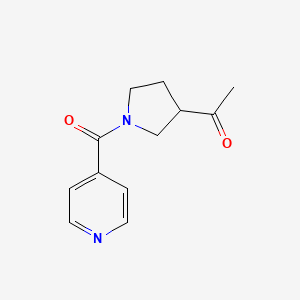

![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)